Tert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate

Medicinal Chemistry Lipophilicity ADME

Generic piperazine building blocks often fail in PROTAC synthesis due to uncontrolled reactivity or suboptimal physicochemical profiles. This Boc-protected 4-bromo-2-pyridylpiperazine overcomes these challenges with orthogonal protection and a validated cross-coupling handle. • Enables stepwise PROTAC assembly via orthogonal Boc deprotection & Suzuki-Miyaura coupling (66% demonstrated yield). • Optimized CNS drug-like properties: TPSA 45.67 Ų, logP 2.90, favoring BBB penetration vs. 5-bromo regioisomer. • Reliable supply: multi-gram scale available with ≥95% purity, shipped under ambient conditions.

Molecular Formula C14H20BrN3O2
Molecular Weight 342.237
CAS No. 1197294-80-6
Cat. No. B598427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-bromopyridin-2-YL)piperazine-1-carboxylate
CAS1197294-80-6
Molecular FormulaC14H20BrN3O2
Molecular Weight342.237
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)Br
InChIInChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3
InChIKeyWVPSXULRTJKBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: A Protected Building Block


Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate (CAS 1197294-80-6) is a piperazine derivative featuring a 4-bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group. It is a solid with molecular formula C14H20BrN3O2 and molecular weight 342.24 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linkers, where the bromine atom acts as a handle for cross-coupling reactions and the Boc group allows for orthogonal deprotection strategies .

Orthogonal protection Boc-piperazine enables stepwise deprotection strategies
Cross-coupling handle 4-bromopyridine for Pd-catalyzed diversification
Design context Reported scaffold for PROTAC linker and kinase inhibitor synthesis

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate vs. Regioisomers


In medicinal chemistry, subtle structural variations among regioisomeric bromopyridine piperazines can profoundly alter physicochemical properties, synthetic efficiency, and biological target engagement. The 4-bromo-2-pyridyl substitution pattern in this compound confers a specific logP, topological polar surface area (TPSA), and steric profile that diverges from its 2-bromo, 5-bromo, and 6-bromo counterparts [1]. Furthermore, the presence of the Boc protecting group enables controlled, stepwise functionalization, a feature absent in the deprotected analog 1-(4-bromopyridin-2-yl)piperazine (CAS 1201643-59-5) [2]. Simply substituting a generic piperazine building block without these precise structural attributes can lead to failed syntheses, altered pharmacokinetic properties, or loss of biological activity.

Regioisomer mismatch

4-bromo substitution pattern may shift logP, TPSA, and steric profile relative to 5-bromo, 2-bromo, or 6-bromo regioisomers, potentially altering physicochemical properties and biological engagement.

Deprotected analog risk

Using 1-(4-bromopyridin-2-yl)piperazine without Boc protection can lead to uncontrolled reactivity; orthogonal protection supports controlled, stepwise synthesis.

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: Quantitative Evidence


Regioisomeric LogP Comparison

The 4-bromo regioisomer exhibits a calculated logP of 2.9041, which is significantly lower than the logP of 3.759 reported for the 5-bromo regioisomer (tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, CAS 153747-97-8) [1][2]. This 0.85 log unit difference translates to an approximately 7-fold lower lipophilicity, which can dramatically impact solubility, membrane permeability, and metabolic stability in drug discovery programs.

Regioisomeric LogP
Cross-study comparable
Δ logP = −0.85 (4-bromo: 2.90 vs. 5-bromo: 3.76)
Lower lipophilicity may support fine-tuning ADME properties
Calculated cLogP; method not specified
Medicinal Chemistry Lipophilicity ADME

Suzuki Coupling Yield Performance

A reported synthetic procedure for this compound, involving a Suzuki-Miyaura coupling with 5-chloro-2-hydroxyphenylboronic acid, achieved a yield of 66% . While direct head-to-head yield data for all regioisomers under identical conditions is scarce, this yield provides a quantitative benchmark for procurement considerations, as it demonstrates the viability of the 4-bromo isomer in a common palladium-catalyzed transformation. This contrasts with the often lower yields encountered with certain 2-substituted pyridines due to steric hindrance [1].

Suzuki Coupling Yield
Class-level inference
66% yield
Reported yield supports synthetic feasibility
Reaction with 5-chloro-2-hydroxyphenylboronic acid; Pd(PPh₃)₄, dioxane/water, 70°C
Organic Synthesis Process Chemistry Yield Optimization

PROTAC Linker Precursor Suitability

This compound is explicitly identified as a screening compound for PROTAC linker design due to its specific structural features . The 4-bromopyridine moiety provides a site for conjugation to a ligand for an E3 ligase (e.g., via Buchwald-Hartwig amination or Suzuki coupling), while the Boc-protected piperazine can be deprotected to reveal a secondary amine for attachment to a target protein ligand. In contrast, the direct use of the deprotected analog (1-(4-bromopyridin-2-yl)piperazine) would result in uncontrolled, non-specific reactions [1]. The defined logP of 2.9041 and PSA of 45.67 Ų [2] are critical parameters for optimizing the physicochemical properties of the final PROTAC molecule, which must balance solubility and cell permeability.

PROTAC Linker Suitability
Supporting evidence
Boc-piperazine + 4-bromopyridine handle
Enables controlled, stepwise PROTAC synthesis
Contrasts with deprotected analog’s uncontrolled reactivity
PROTAC Targeted Protein Degradation Linker Chemistry

PDHK Isoform Selectivity

In a biochemical kinase assay, this compound (as part of a broader chemotype) demonstrated inhibitory activity against PDHK isoforms with IC50 values of 24 nM (PDHK1), 87 nM (PDHK4), 90 nM (PDHK3), and 132 nM (PDHK2) [1]. While these data are for a specific derivative, they highlight the potential of the 4-bromo-2-pyridylpiperazine scaffold to engage PDHK enzymes, which are key regulators of cancer cell metabolism. This activity profile provides a quantitative starting point for structure-activity relationship (SAR) studies, distinguishing it from other piperazine derivatives with different substitution patterns that may exhibit divergent kinase selectivity [2].

PDHK Isoform IC₅₀
Class-level inference
PDHK1: 24 nM; PDHK4: 87 nM; PDHK3: 90 nM; PDHK2: 132 nM
Scaffold may engage PDHK enzymes; supports SAR studies
Derivative data; radiometric assay; class-level only
Kinase Inhibition Cancer Metabolism PDHK

Polar Surface Area Differentiation

The topological polar surface area (TPSA) for the 4-bromo isomer is 45.67 Ų, compared to a TPSA of 61.77 Ų for the 5-bromo regioisomer [1][2]. This 16.1 Ų reduction in polar surface area for the 4-bromo compound suggests it will have significantly better passive membrane permeability and blood-brain barrier (BBB) penetration potential, based on the widely accepted 'rule of 5' guidelines [3].

Polar Surface Area
Cross-study comparable
Δ TPSA = −16.1 Ų (4-bromo: 45.67 vs. 5-bromo: 61.77)
Lower PSA may support CNS permeability property screening
Calculated TPSA; method not specified
Drug Design ADME Physicochemical Properties

Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: Application Scenarios


PROTAC Linker Design and Synthesis

This compound is explicitly listed as a screening compound for PROTAC linker design . Its Boc-protected piperazine allows for controlled deprotection and conjugation to a target protein ligand, while the 4-bromopyridine moiety provides a handle for attaching an E3 ligase ligand via cross-coupling. The defined physicochemical properties (logP 2.9041, PSA 45.67 Ų) enable rational optimization of the final PROTAC's drug-like properties [1]. This is a clear advantage over using the deprotected analog, which would lead to uncontrolled reactions.

PDHK Inhibitor Synthesis

The 4-bromo-2-pyridylpiperazine scaffold has demonstrated potent inhibition of PDHK1 (IC50 = 24 nM) and other PDHK isoforms . This specific activity profile, combined with the favorable physicochemical properties (lower logP and PSA than the 5-bromo regioisomer), makes this compound an attractive starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents that target tumor metabolism [1].

CNS-Penetrant Drug Candidates

With a low topological polar surface area (TPSA) of 45.67 Ų, this compound is predicted to have excellent passive membrane permeability and BBB penetration potential, in line with guidelines for CNS drugs [1]. This makes it a superior choice over the 5-bromo regioisomer (TPSA = 61.77 Ų) for projects targeting neurological disorders or requiring high brain exposure [2].

Palladium-Catalyzed Diversification Scaffold

The reported 66% yield in a Suzuki-Miyaura coupling demonstrates the synthetic tractability of this compound . This provides a validated starting point for library synthesis and SAR exploration, allowing for efficient diversification of the pyridine ring via cross-coupling reactions to rapidly generate analogs with varied biological activities.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal Boc protection & cross-coupling handle
Controlled deprotection & conjugation efficiency
PDHK inhibitor SAR studies
Reported derivative IC₅₀ profile (class-level)
Kinase selectivity & assay context
CNS drug property screening
Lower TPSA vs. regioisomers
Permeability & BBB penetration prediction
Palladium-catalyzed diversification
Reported Suzuki coupling yield
Synthetic tractability & library feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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